molecular formula C11H10O5 B11799802 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 1399684-43-5

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11799802
CAS No.: 1399684-43-5
M. Wt: 222.19 g/mol
InChI Key: YZRQQBXAPXZQQR-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C11H10O5 and a molecular weight of 222.20 g/mol . Its structure features a tetrahydrofuran ring with both a carboxylic acid and a 5-oxo (ketone) functional group, substituted with a 4-hydroxyphenyl group . This specific molecular architecture suggests potential utility as a building block in organic synthesis and medicinal chemistry research. The compound is provided with high purity (97%) for laboratory use . This product is designed for Research Use Only and is not intended for diagnostic or therapeutic procedures, human or animal use. The detailed mechanism of action and specific research applications for this compound are areas of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on its potential uses.

Properties

CAS No.

1399684-43-5

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c12-7-3-1-6(2-4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15)

InChI Key

YZRQQBXAPXZQQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

A representative pathway involves the following steps:

  • Formation of the Tetrahydrofuran Core :

    • Starting with γ-keto acids or esters, base-mediated cyclization (e.g., using K2_2CO3_3) generates the 5-oxotetrahydrofuran scaffold. For example, ethyl 4-oxopentanoate cyclizes under acidic conditions to yield ethyl 5-oxotetrahydrofuran-3-carboxylate.

    • Reaction Conditions : Anhydrous DMF, 65°C, 24 hours.

  • Introduction of the 4-Hydroxyphenyl Group :

    • The tetrahydrofuran intermediate undergoes electrophilic aromatic substitution with 4-methoxyphenol, followed by demethylation (e.g., using BBr3_3) to reveal the hydroxyl group.

    • Yield Optimization : Protecting the phenol as a methyl ether during coupling improves regioselectivity, with yields reaching 70–85% after deprotection.

  • Oxidation to the Carboxylic Acid :

    • Hydrolysis of ester intermediates (e.g., using NaOH/EtOH) provides the final carboxylic acid.

Functionalization of Preformed Tetrahydrofurans

Alternative routes begin with commercially available tetrahydrofuran derivatives:

  • Suzuki-Miyaura Coupling :

    • A boronic ester-functionalized tetrahydrofuran reacts with 4-hydroxyphenylboronic acid under Pd catalysis. This method avoids harsh acidic conditions but requires precise control of steric effects.

    • Catalyst System : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O (3:1), 80°C.

  • Oxidative Ring-Opening/Reclosure :

    • Ring-opening of a furan derivative (e.g., with mCPBA) followed by reclosure in the presence of 4-hydroxybenzaldehyde installs the aryl group. This method is less common due to competing side reactions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature60–80°CHigher temps accelerate cyclization but risk decomposition.
SolventDMF or THFPolar aprotic solvents stabilize intermediates.
CatalystsK2_2CO3_3, Pd(PPh3_3)4_4Base catalysts aid deprotonation; Pd enables cross-coupling.
Protecting GroupsMethyl ethersPrevent unwanted oxidation of the phenol.

Comparative Analysis with Analogous Compounds

vs. 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

  • Chlorine Substitution : The chloro derivative requires electrophilic chlorination post-cyclization, increasing step count.

  • Yield Differential : Parent compound synthesis achieves 70% yield vs. 50–60% for chlorinated analogs due to steric hindrance.

vs. C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid)

  • Side Chain Complexity : C75’s octyl group necessitates alkylation steps absent in the target compound’s synthesis.

  • Biological Compatibility : The hydroxyl group in this compound enhances aqueous solubility (LogP = 1.2 vs. C75’s 3.8).

Challenges and Mitigation Strategies

  • Regioselectivity in Aryl Group Installation :

    • Competing ortho/meta substitution is minimized by using bulky directing groups (e.g., tert-butyl esters).

  • Acid Sensitivity of the Tetrahydrofuran Ring :

    • Mild hydrolysis conditions (e.g., LiOH in THF/H2_2O) prevent ring-opening during ester cleavage.

  • Purification Difficulties :

    • Reverse-phase HPLC (C18 column, MeCN/H2_2O + 0.1% TFA) resolves closely related impurities.

Recent Advances (Post-2023)

  • Enzymatic Cyclization : Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ring formation in aqueous media, reducing waste.

  • Flow Chemistry : Continuous-flow systems achieve 90% conversion in 30 minutes vs. 24 hours in batch reactors .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl and ketone groups make it susceptible to oxidation under controlled conditions:

Reaction TypeReagent/ConditionsProductKey Observations
Primary Alcohol Oxidation KMnO₄ (acidic)2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid → Oxidized to corresponding ketone derivativeRequires excess oxidizing agent and prolonged reaction times.
Phenolic Hydroxyl Oxidation H₂O₂/Fe²⁺ (Fenton’s reagent)Formation of quinone-like structuresRadical-mediated pathway observed at pH 4–6.
  • Mechanistic Insight : Oxidation of the hydroxyl group involves radical intermediates, while ketone formation proceeds via dehydrogenation.

Reduction Reactions

The ketone group (5-oxo) undergoes selective reduction:

Reaction TypeReagent/ConditionsProductKey Observations
Ketone Reduction NaBH₄ (ethanol, 0°C)2-(4-Hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acidYields >80% with minimal side reactions.
Catalytic Hydrogenation H₂/Pd-C (room temperature)Fully saturated tetrahydrofuran derivativeRequires 24–48 hours for complete conversion.
  • Stereochemical Note : Reduction preserves the (S)-configuration at C3 when chiral centers are present.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Reaction TypeReagent/ConditionsProductKey Observations
Esterification AcCl/pyridine3-Carboxy-2-(4-hydroxyphenyl)-5-oxotetrahydrofuran-3-yl acetateHigh regioselectivity for the phenolic –OH over the carboxylic acid.
Silylation TBDMSCl/imidazoletert-Butyldimethylsilyl-protected derivativeUsed to protect hydroxyl groups during multi-step syntheses .
  • Side Reactions : Competing acylation of the carboxylic acid group occurs if excess acetyl chloride is used.

Cyclization and Ring-Opening Reactions

The tetrahydrofuran ring undergoes strain-dependent reactions:

Reaction TypeReagent/ConditionsProductKey Observations
Acid-Catalyzed Ring Opening HCl (conc., reflux)Linear γ-keto acid derivativeComplete ring opening in 2 hours at 80°C.
Base-Mediated Rearrangement NaOH (aq., 60°C)Spirocyclic lactoneRequires anhydrous conditions to avoid hydrolysis.

Interaction with Biomolecules

While not strictly a "chemical reaction," its biological interactions inform synthetic applications:

Interaction TypePartner MoleculeObserved Effect
Hydrogen Bonding Enzymatic active sitesEnhanced binding affinity due to phenolic –OH and carboxylic acid groups.
Metal Chelation Fe³⁺/Cu²⁺ ionsFormation of stable complexes, altering redox activity.

Stability and Degradation Pathways

Critical for storage and handling:

ConditionDegradation ProductHalf-Life
UV light (254 nm)Decarboxylated derivative48 hours
Aqueous pH > 9Hydrolyzed to linear dicarboxylic acid12 hours

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactive functional groups. The presence of the hydroxyl and carboxylic acid groups allows for various chemical modifications, enabling the development of more complex molecules.

Key Reactions:

  • Oxidation and Reduction: Common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction can be employed to modify the compound's structure for specific applications.
  • Formation of Derivatives: The compound can be transformed into derivatives that may exhibit enhanced properties or novel functionalities, which are crucial in developing new materials or pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid may possess significant biological activities, including anti-cancer and antimicrobial properties.

Anticancer Activity:

  • Studies suggest that derivatives of this compound could inhibit fatty-acid synthase (FASN), a key enzyme involved in lipid metabolism and cancer progression. For instance, the related compound 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) has shown potential therapeutic effects in various cancer models by impairing mitochondrial function and increasing oxidative stress .

Antimicrobial Properties:

  • The structural characteristics of this compound may enhance its interaction with biological targets, suggesting potential roles in combating drug-resistant pathogens. Research into related compounds has demonstrated effective antimicrobial activity against Gram-positive bacteria and fungi .

Biological Studies

The unique structure of this compound allows for exploration in cellular and molecular biology:

Cell Signaling Modulation:

  • Compounds with similar structures have been shown to influence cellular signaling pathways, potentially affecting gene expression and cellular responses .

Oxidative Stress Research:

  • Given its potential to modulate oxidative stress within cells, this compound could be instrumental in studies focused on mitochondrial function and related diseases .

Case Studies

Study Focus Findings
Anticancer MechanismC75 inhibits FASN, leading to decreased lipoic acid synthesis and impaired mitochondrial function.
Antimicrobial ActivityNovel derivatives exhibited significant antimicrobial effects against multidrug-resistant pathogens.
Structural Activity RelationshipInvestigated the effects of structural modifications on biological activity, highlighting the importance of hydroxyl groups.

Mechanism of Action

The mechanism by which 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical and Bioactivity Considerations

  • Biological Implications: Hydroxy groups are critical for hydrogen bonding in drug-receptor interactions.

Biological Activity

2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10O5C_{12}H_{10}O_5. It features a tetrahydrofuran ring substituted with a carboxylic acid and a hydroxyl group on the phenyl ring.

PropertyValue
Molecular FormulaC12H10O5
Molecular Weight222.21 g/mol
IUPAC NameThis compound

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrofuran carboxylic acids have been shown to inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Effects

Studies have explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which can lead to cell death in tumor cells .

The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. These may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Induction of Oxidative Stress : By generating ROS, it disrupts cellular homeostasis, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydrofuran derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial strains such as E. coli and Staphylococcus aureus .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cell lines. The compound induced apoptosis through ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the recommended methods for structural characterization of 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (e.g., 4-hydroxyphenyl group) and lactone ring carbons. The tetrahydrofuran-5-one moiety can be confirmed by characteristic carbonyl signals (~175–185 ppm in 13C^{13}C-NMR) .
  • X-ray Crystallography: For unambiguous confirmation, crystallize the compound and analyze its solid-state structure, as demonstrated for structurally similar ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydropyrrole-3-carboxylate .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C12_{12}H10_{10}O5_5) and fragmentation patterns to distinguish regioisomers.

Basic: How can researchers synthesize this compound?

Answer:
A validated route involves:

Knoevenagel Condensation: React 4-hydroxybenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) to form a chalcone intermediate.

Cyclization: Use acid catalysis (e.g., H2_2SO4_4) to form the tetrahydrofuran ring.

Hydrolysis: Convert the ester to a carboxylic acid using aqueous NaOH.
For analogs, substituents on the phenyl ring (e.g., methoxy groups) can be introduced via protective groups (e.g., Bn or TMS) .

Basic: What in vitro assays are suitable for screening its bioactivity?

Answer:

  • Antioxidant Activity:
    • DPPH Assay: Measure radical scavenging activity at 517 nm. Comparable compounds show IC50_{50} values < 50 μM for "High" activity .
  • Cytotoxicity:
    • MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. Evidence suggests variability in cytotoxicity profiles (e.g., "Selective" vs. "Non-selective") .
  • Anti-inflammatory:
    • COX-2 Inhibition: Use ELISA to quantify prostaglandin E2_2 suppression in LPS-stimulated macrophages .

Advanced: How can computational modeling resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in cytotoxicity or antioxidant activity (e.g., "High" vs. "Moderate" in Table 1, ) may arise from stereochemical or conformational differences.

  • Docking Studies: Model interactions with targets like Keap1-Nrf2 (antioxidant) or topoisomerase II (cytotoxicity). For example, γ-lactone rings in related compounds show strong hydrogen bonding with Keap1 .
  • QSAR Analysis: Correlate substituent effects (e.g., electron-donating groups on phenyl rings) with activity trends.
  • MD Simulations: Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, pH).

Advanced: What experimental strategies optimize its mitochondrial-targeted effects?

Answer:
Evidence indicates that analogs (e.g., C75) inhibit mitochondrial fatty acid synthesis (mtFAS) by binding to enoyl-ACP reductase . To enhance targeting:

Structural Modification: Introduce lipophilic groups (e.g., alkyl chains) to improve mitochondrial membrane penetration.

Prodrug Design: Use triphenylphosphonium (TPP+^+) conjugates for active mitochondrial accumulation.

Functional Assays:

  • Measure OCR (oxygen consumption rate) via Seahorse Analyzer to assess mitochondrial respiration.
  • Quantify mtFAS intermediates (e.g., malonyl-ACP) via LC-MS/MS .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Co-solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as shown for similar γ-lactone derivatives .
  • Salt Formation: Convert carboxylic acid to sodium or lysine salts for enhanced solubility.

Advanced: What analytical techniques validate purity and stability?

Answer:

  • HPLC-DAD/MS: Use C18 columns (gradient: 0.1% formic acid in H2_2O:MeCN) to monitor degradation products (e.g., hydrolysis of lactone ring).
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .
  • Forced Degradation Studies: Expose to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH) to identify labile groups .

Advanced: How to differentiate its activity from structurally similar γ-lactones?

Answer:

  • Metabolomics Profiling: Compare intracellular metabolite changes (e.g., ATP/ADP ratios, ROS levels) using LC-MS.
  • X-ray Co-crystallization: Resolve binding modes with targets (e.g., C75’s interaction with mtFAS enzymes vs. other lactones) .
  • Kinetic Studies: Measure IC50_{50} shifts under varying substrate concentrations to identify competitive vs. non-competitive inhibition.

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